molecular formula C21H22N4O B2692747 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 2034346-79-5

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2692747
CAS No.: 2034346-79-5
M. Wt: 346.434
InChI Key: NNGMFQQFOMOMEW-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a diphenylpropanone moiety

Mechanism of Action

Target of Action

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one, also known as 3,3-diphenyl-1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]propan-1-one, primarily targets the carbonic anhydrase-II enzyme. This enzyme plays a crucial role in regulating pH and ion balance by catalyzing the reversible hydration of carbon dioxide. Inhibiting carbonic anhydrase-II can disrupt these processes, making it a valuable target for therapeutic interventions in conditions like glaucoma, epilepsy, and certain types of cancer .

Mode of Action

This compound interacts with the active site of the carbonic anhydrase-II enzyme. The compound binds to the zinc ion present in the enzyme’s active site, inhibiting its catalytic activity. This binding prevents the enzyme from converting carbon dioxide to bicarbonate and protons, thereby disrupting the enzyme’s normal function .

Biochemical Pathways

The inhibition of carbonic anhydrase-II by this compound affects several biochemical pathways. Primarily, it disrupts the bicarbonate buffer system, leading to altered pH levels in tissues. This can affect various physiological processes, including respiration, ion transport, and metabolic pathways. The compound’s action can lead to decreased intraocular pressure in glaucoma patients and reduced seizure activity in epilepsy .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and distributed widely in body tissues. It undergoes hepatic metabolism, primarily through oxidation and conjugation reactions, and is excreted mainly via the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of this compound. For instance, variations in pH can affect the compound’s binding affinity to carbonic anhydrase-II, while temperature changes can impact its stability and degradation rate. Additionally, the presence of competing ions or molecules can influence its inhibitory activity .

: Frontiers in Chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved via a “click” reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling with Diphenylpropanone: The final step involves coupling the triazole-pyrrolidine intermediate with diphenylpropanone under conditions that facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the triazole or pyrrolidine rings.

    Reduction: Reduced forms of the compound, potentially altering the triazole or pyrrolidine rings.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

    1-(2H-1,2,3-triazol-2-yl)-3,3-diphenylpropan-1-one: Lacks the pyrrolidine ring, which may affect its binding properties.

    1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenylpropan-1-one: Has a different substitution pattern on the propanone moiety.

Uniqueness: 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is unique due to the combination of the triazole and pyrrolidine rings with the diphenylpropanone moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

3,3-diphenyl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(24-14-11-19(16-24)25-22-12-13-23-25)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,12-13,19-20H,11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGMFQQFOMOMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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